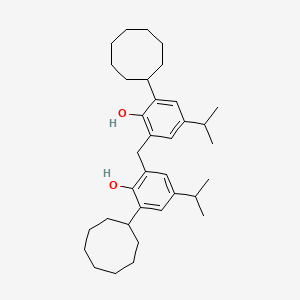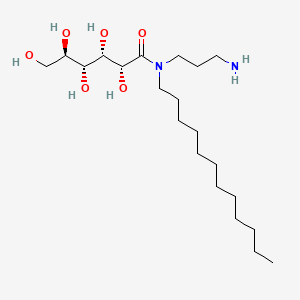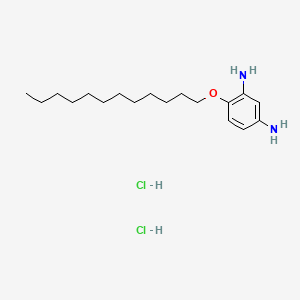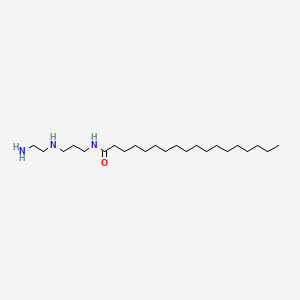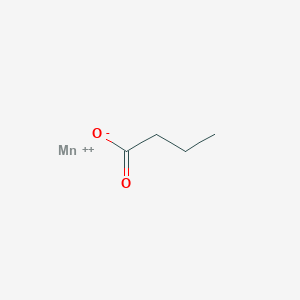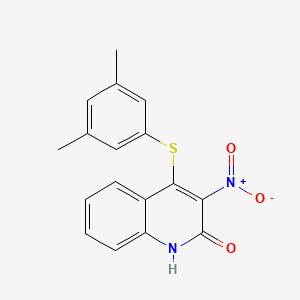
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- is a synthetic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a quinolinone core with a 3,5-dimethylphenylthio group at the 4-position and a nitro group at the 3-position, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Thioether Formation: The 3,5-dimethylphenylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol and a halogenated quinolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thioether group can participate in substitution reactions, where the phenylthio group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted quinolinone derivatives.
科学研究应用
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinolinone core can interact with enzymes or receptors, modulating their activity. The thioether group may enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
2(1H)-Quinolinone: The parent compound without the nitro and thioether groups.
4-Phenylthio-2(1H)-Quinolinone: Similar structure but with a phenylthio group instead of the 3,5-dimethylphenylthio group.
3-Nitro-2(1H)-Quinolinone: Similar structure but without the thioether group.
Uniqueness
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- is unique due to the combination of the nitro and 3,5-dimethylphenylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
属性
CAS 编号 |
172469-81-7 |
|---|---|
分子式 |
C17H14N2O3S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-(3,5-dimethylphenyl)sulfanyl-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H14N2O3S/c1-10-7-11(2)9-12(8-10)23-16-13-5-3-4-6-14(13)18-17(20)15(16)19(21)22/h3-9H,1-2H3,(H,18,20) |
InChI 键 |
CQEBYYQVFPXTQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC3=CC=CC=C32)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


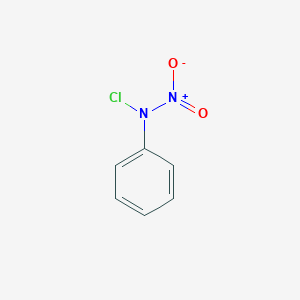

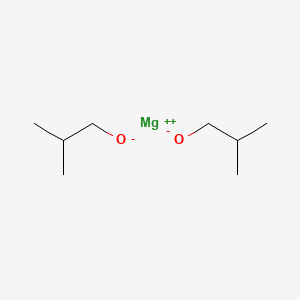
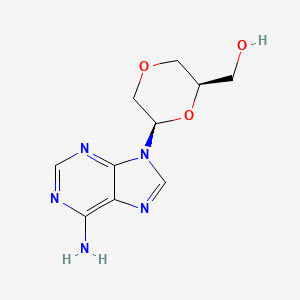
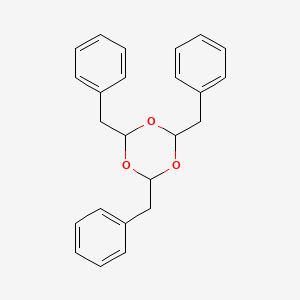
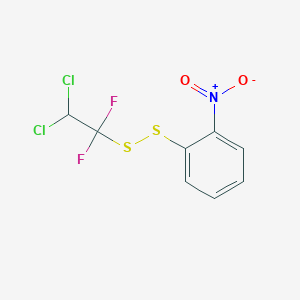
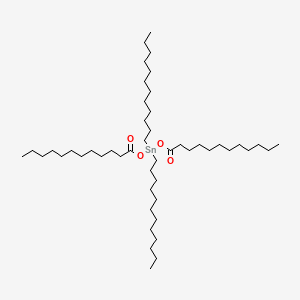
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
